A Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrachlorophthalic Acid Hydrate
A Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrachlorophthalic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the essential physicochemical properties of 3,4,5,6-tetrachlorophthalic acid hydrate (CAS No. 632-58-6). Understanding these core characteristics is fundamental for its application in chemical synthesis, materials science, and as a precursor in drug development. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable protocols for property determination.
Section 1: Chemical Identity and Structure
3,4,5,6-Tetrachlorophthalic acid is a chlorinated aromatic dicarboxylic acid. It is most commonly encountered and synthesized via the hydrolysis of its corresponding anhydride, 3,4,5,6-tetrachlorophthalic anhydride (CAS No. 117-08-8). The anhydride is sensitive to moisture and reacts with water to form the dicarboxylic acid, which can exist in a hydrated form.
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IUPAC Name: 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylic acid[1]
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Appearance: Colorless plates or a white crystalline powder.[1][2]
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SMILES: C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O[1]
The relationship between the anhydride and the acid is a critical practical consideration. The anhydride is a common starting material in synthesis, valued as a flame retardant and chemical intermediate.[3] Researchers using the anhydride in non-aqueous systems must take precautions against moisture, whereas those intending to use the acid may generate it in situ through controlled hydrolysis.
Section 2: Core Physicochemical Properties
The properties of 3,4,5,6-tetrachlorophthalic acid are dominated by the strong electron-withdrawing effects of the four chlorine atoms on the aromatic ring, which significantly influences its acidity and reactivity.
| Property | Value | Remarks |
| pKa | 0.55[2] | Indicates a very strong dicarboxylic acid. |
| Melting Point | ~98°C | This value likely corresponds to the hydrate form. Anhydrous forms may exhibit different melting behavior.[2][4] |
| Water Solubility | Sparingly soluble[1][4] | Solubility is pH-dependent; increases significantly upon deprotonation to form carboxylate salts. |
| LogP | 3.38 - 3.5[1][2] | Indicates moderate lipophilicity. |
| Solubility (Organic) | Soluble in Methanol[4] |
Acidity and pKa
The reported pKa of 0.55 signifies that 3,4,5,6-tetrachlorophthalic acid is an exceptionally strong acid, far stronger than its non-chlorinated parent, phthalic acid (pKa1 ≈ 2.9).[2] This is a direct consequence of the inductive effect of the four chlorine atoms, which stabilize the resulting carboxylate anions.
Field Insight: This high acidity is a double-edged sword. While it ensures complete deprotonation even in moderately acidic conditions, it also means the compound is highly corrosive and will react readily with bases.[4] In a drug development context, such a low pKa can profoundly affect absorption, distribution, metabolism, and excretion (ADME) properties, often leading to rapid clearance.
Solubility Profile
Reports on water solubility vary, with some sources listing it as "soluble" and others as "sparingly soluble".[1][2] This discrepancy is explained by its acidic nature. At neutral or alkaline pH, the dicarboxylic acid deprotonates to form a highly soluble tetrachlorophthalate salt. In acidic conditions (pH < 1), it exists predominantly in its protonated, less soluble form. The intrinsic solubility of the neutral acid is low.
Melting Point and Thermal Behavior
The commonly cited melting point of approximately 98°C is attributed to the hydrate form.[2][4] It is crucial to distinguish this from its anhydride, which has a much higher melting point of around 255-257°C.[5][6] Differential Scanning Calorimetry (DSC) is the preferred method for characterizing the thermal behavior, as it can resolve the endothermic event of dehydration from the true melting of the anhydrous acid.
Section 3: Experimental Determination of Properties
To ensure accuracy and reproducibility, standardized protocols must be employed. The following sections detail robust methodologies for determining the key physicochemical parameters.
Synthesis and Preparation Workflow
The primary and most direct synthesis of the acid hydrate is through the hydrolysis of its anhydride.
Caption: Synthesis of the acid via hydrolysis of the anhydride.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is the gold-standard method for pKa determination due to its precision.[7][8]
Causality: This method is chosen because it directly measures the change in pH as a function of added titrant, allowing for the precise identification of the half-equivalence point, where pH equals pKa.
Methodology:
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Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
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Sample Preparation: Accurately weigh and dissolve the acid in a known volume of purified water to a concentration of at least 10⁻⁴ M.[7][8] If solubility is limited, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKa_app) for that specific solvent mixture.[10]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of a strong acid.[11]
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Titrate stepwise with a standardized, carbonate-free solution of 0.1 M NaOH.[11]
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Data Acquisition: Record the pH value after each incremental addition of NaOH, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a dicarboxylic acid, two inflection points and two pKa values may be observed, though for this molecule, they are likely very close and may be difficult to resolve.
Protocol for Aqueous Solubility (OECD 105 Shake-Flask Method)
The shake-flask method is a reliable technique for substances with solubility > 10 mg/L.[12][13]
Causality: This protocol is designed to achieve a true thermodynamic equilibrium between the excess solid and the aqueous phase, which is the definition of saturation solubility.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Methodology:
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Preparation: Add an excess amount of 3,4,5,6-tetrachlorophthalic acid to a flask containing a buffer of known pH (e.g., a pH 2 HCl/KCl buffer to measure intrinsic solubility).
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Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary test can establish the required time.[13]
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Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or by filtering through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the analyte.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][15] The concentration of this saturated solution is the solubility.
Section 4: Relevance in Drug Development and Materials Science
The physicochemical properties of 3,4,5,6-tetrachlorophthalic acid directly inform its applications.
-
As a Synthetic Building Block: Its two carboxylic acid groups make it a valuable monomer for producing specialty polyesters and polyamides. Its high chlorine content can impart flame-retardant properties to these polymers.
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In Medicinal Chemistry: The acid and its anhydride are precursors to N-substituted tetrachlorophthalimides. These derivatives have been investigated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, making them potential therapeutic agents for diabetes and other metabolic disorders. The lipophilicity (LogP ≈ 3.4) and strong acidity (pKa ≈ 0.55) of the parent acid are critical starting points for designing derivatives with optimized pharmacokinetic profiles.
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